Enhanced Potency Over Parent Compound BAM7 in Cellular Assay
BTC-8 demonstrates an 11.7-fold increase in potency compared to its parent compound, BAM7, in a cellular BAX activation assay using HuH7 cells [1]. The EC50 for BTC-8 is 700 nM, while BAM7 requires 8.2 μM to achieve the same effect, a difference of approximately one order of magnitude [1].
| Evidence Dimension | BAX activation (MOMP induction) EC50 |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | BAM7: 8.2 μM |
| Quantified Difference | 11.7-fold improvement in potency |
| Conditions | HuH7 cells; assessed as inhibition of mitochondrial accumulation of fluorescent probe Mitotracker Red after 12 to 72 hrs |
Why This Matters
This directly quantifies the significant advancement in cellular potency achieved through targeted structural optimization, justifying selection of BTC-8 over the less potent progenitor for studies requiring efficient BAX activation.
- [1] Stornaiuolo M, La Regina G, Passacantilli S, et al. Structure-based lead optimization and biological evaluation of BAX direct activators as novel potential anticancer agents. J Med Chem. 2015;58(5):2135-2148. [Data for BTC-8 and BAM7 in HuH7 cells] View Source
